molecular formula C13H21NO4 B1375395 (1R, 3S, 4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester CAS No. 1181573-36-3

(1R, 3S, 4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester

Cat. No.: B1375395
CAS No.: 1181573-36-3
M. Wt: 255.31 g/mol
InChI Key: AMWOORGVXJGKLE-AEJSXWLSSA-N
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Description

“(1R,3S,4S)-2- (tert-Butoxycarbonyl)-2-azabicyclo [2.2.1]heptane-3-carboxylic Acid” is a building block in the synthesis of Ledipasvir, a potent, once-daily oral NS5A inhibitor for the treatment of Hepatitis C Virus infection .


Synthesis Analysis

The synthesis of this compound involves an epimerization–lactamization cascade of functionalized (2 S,4 R)-4-aminoproline methyl esters . This process is likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2 R)-epimer to form the bridged lactam intermediates .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m0/s1 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 241.28 . It is a powder with a melting point of 147-152 °C . Its solubility in DMSO is also mentioned .

Scientific Research Applications

Improved Synthesis Techniques

  • An enhanced method for synthesizing enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, which is structurally related to the compound of interest, was developed. This method involves a stereoselective synthesis that streamlines the preparation process, making it more efficient and scalable (Tararov et al., 2002).

Application in Enantiopure Synthesis

  • The compound has been utilized in the synthesis of enantiopure trans- and cis-5-(carboxymethyl)pyrrolidine-2-carboxylic acid methyl esters. These compounds play a crucial role in developing various stereoisomers of carbapenam-3-carboxylic acid methyl esters, which have significant pharmaceutical applications (Avenoza et al., 2003).

Microwave-Assisted Synthesis

  • Microwave-assisted synthesis methods have been applied to related compounds, demonstrating a novel approach to synthesizing complex molecular structures efficiently. This technique highlights the potential for rapid, efficient synthesis of related bicyclic compounds (Onogi et al., 2012).

Synthesis of Analogues and Derivatives

  • Research has also focused on synthesizing enantiopure analogues of 3-hydroxyproline and derivatives using the bicyclic structure as a precursor. These analogues are important for developing novel pharmacological agents (Avenoza et al., 2002).

Adaptation to Microreactor Technology

  • The synthesis process involving similar bicyclic structures has been adapted to microreactor technology. This adaptation demonstrates the potential for safe, efficient, and scalable production of pharmaceutical intermediates (Rumi et al., 2009).

Enantioselective Synthesis and Catalysis

  • Enantioselective synthesis methods have been developed for related bicyclic compounds. These methods are crucial for producing compounds with specific stereochemistry, essential for certain pharmaceutical applications (Wirz et al., 2010).

Safety and Hazards

The compound is classified under GHS07, GHS08, and GHS09 hazard classifications. It has hazard statements H315 - H319 - H335 - H360 - H400 and precautionary statements P201 - P273 - P302 + P352 - P305 + P351 + P338 - P308 + P313 .

Properties

IUPAC Name

2-O-tert-butyl 3-O-methyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-9-6-5-8(7-9)10(14)11(15)17-4/h8-10H,5-7H2,1-4H3/t8-,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWOORGVXJGKLE-AEJSXWLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H](C2)[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R, 3S, 4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester
Reactant of Route 2
(1R, 3S, 4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester
Reactant of Route 3
(1R, 3S, 4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
(1R, 3S, 4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester
Reactant of Route 5
(1R, 3S, 4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
(1R, 3S, 4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester

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